2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Overview
Description
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with pyrimidine precursors in the presence of a cyclizing agent. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization with methoxide, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By binding to the active site of PARP-1, the compound prevents the enzyme from repairing damaged DNA, leading to cell death in cancer cells . This mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound also inhibits PARP-1 but has different structural features that may affect its binding affinity and specificity.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2,3-dihydropyrrolo[1,2-c]pyrimidine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3H,4H2,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUDALZDGLETTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CN2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443931 | |
Record name | 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223432-94-8 | |
Record name | 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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